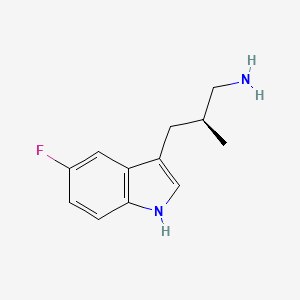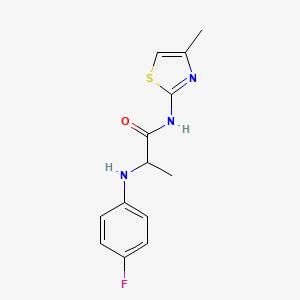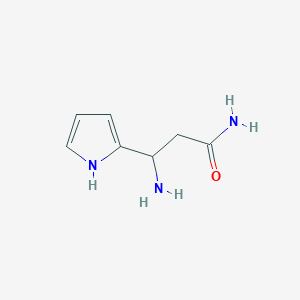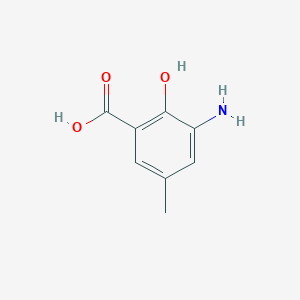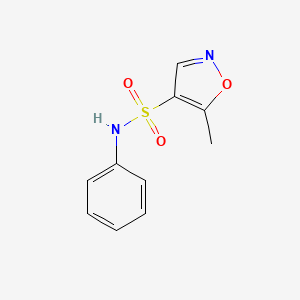
5-Methyl-N-phenylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-N-phenylisoxazole-4-sulfonamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential . The sulfonamide group in this compound adds to its significance, as sulfonamides are well-known for their antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenylisoxazole-4-sulfonamide can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivatives. Another method involves the oxidative coupling of thiols and amines, which is an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale oxidative coupling reactions. These reactions are scalable and can be carried out under moderate reaction conditions, making them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-N-phenylisoxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfinamides, and substituted isoxazole derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-N-phenylisoxazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating bacterial infections and cancer.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methyl-N-phenylisoxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Methyl-N-phenylisoxazole-4-sulfonamide include:
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which also have antimicrobial properties.
Isoxazoles: Such as 3,5-disubstituted isoxazoles, which have similar heterocyclic structures.
Uniqueness
What sets this compound apart is its unique combination of the isoxazole and sulfonamide groups, which endows it with a distinct set of biological activities and therapeutic potential .
Propiedades
Fórmula molecular |
C10H10N2O3S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
5-methyl-N-phenyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c1-8-10(7-11-15-8)16(13,14)12-9-5-3-2-4-6-9/h2-7,12H,1H3 |
Clave InChI |
FBOHFMUZBGXIEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NO1)S(=O)(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862126.png)

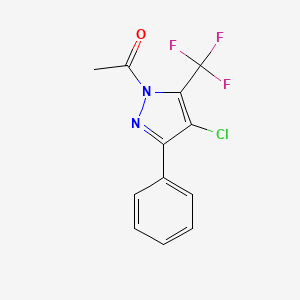

![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)
![Ethyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B12862164.png)
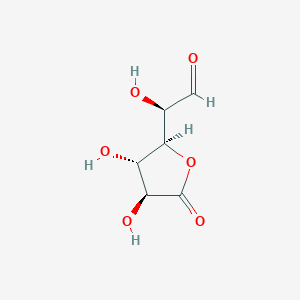


![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
